7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-1-(4-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-21-16(10-3-6-12(24-2)7-4-10)15-17(22)13-9-11(20)5-8-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAWPAILYIBTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chromeno-pyrrole structure and various functional groups, exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H14ClNO4, with a molecular weight of approximately 355.77 g/mol. The presence of a chloro group and a methoxy group on the phenyl ring contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClNO4 |
| Molecular Weight | 355.77 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In particular, studies have shown that derivatives of pyrrole can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have demonstrated the ability to target tyrosine kinase receptors such as EGFR and VEGFR2, which are crucial in cancer progression and metastasis .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and damage caused by free radicals. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby contributing to its potential protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to its anticancer and antioxidant properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structural features have been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes.
- Receptor Binding : By binding to growth factor receptors like EGFR and VEGFR2, it may disrupt signaling pathways that promote cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest it may modulate ROS levels within cells, reducing oxidative damage.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that related pyrrole derivatives inhibited the growth of colon cancer cell lines (HCT116) with GI50 values in the nanomolar range .
- Antioxidant Evaluation : Another investigation reported that certain derivatives showed significant free radical scavenging activity compared to standard antioxidants .
- Inflammation Studies : Research indicated that similar compounds could reduce inflammation markers in animal models of arthritis .
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the context of cancer research. Its structure allows for interaction with various molecular targets, making it a candidate for drug development.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. Notably:
- Cytotoxicity Assays : The compound has shown significant inhibition of cell proliferation in various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 5.0 |
These results suggest that 7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may serve as a lead compound for developing new anticancer therapies.
Mechanistic Insights
The compound's mechanism of action appears to involve:
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It has been shown to interact with specific kinases involved in cancer cell proliferation, such as EGFR and VEGFR2.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for synthesizing novel derivatives with enhanced biological activity.
Derivative Synthesis
Research has focused on synthesizing derivatives based on this compound's core structure. These derivatives have been evaluated for their anticancer efficacy and have shown varying levels of activity against different cancer types.
Case Studies
-
Study on Anticancer Efficacy : A study synthesized several analogs of the compound and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that some derivatives exhibited improved potency compared to the parent compound.
- Synthesis Methodology : Multi-step organic reactions were employed to create diverse analogs.
- Biological Evaluation : These analogs were tested for their ability to induce apoptosis and inhibit cell proliferation.
-
Enzyme Interaction Studies : Research focused on understanding how the compound interacts with specific enzymes involved in cancer progression. This included:
- Kinase Inhibition Studies : Investigating the binding affinity of the compound to kinase ATP-binding domains.
- Signaling Pathway Modulation : Analyzing how these interactions affect downstream signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The chromeno[2,3-c]pyrrole-3,9-dione scaffold permits extensive structural diversification. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., Cl): Increase melting points and stabilize carbonyl groups (IR shifts to higher wavenumbers) . Hydroxyl groups: Enhance hydrogen bonding (e.g., 4{8–11-24} MP >295°C) but reduce solubility in nonpolar solvents . Methoxy vs. alkyl groups: Methoxy improves solubility in polar aprotic solvents (e.g., DMSO) compared to hydrophobic alkyl chains .
Synthetic Yields :
- Yields vary significantly (43–86%) depending on substituent steric and electronic profiles. For example, phenethyl-substituted 4{8–11-24} achieves 72% yield, while allyl-substituted 4{3–3-6} yields 43% .
Biological Relevance: Antiviral activity: AV-C’s thiadiazole and fluorophenyl groups are critical for TRIF pathway activation . Receptor targeting: NCGC00538279’s dimethylaminopropyl chain and 3,4-dimethoxyphenyl group enable selective ghrelin receptor binding .
Spectral Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
